TAM558 intermediate-4

Stereochemistry Process Chemistry ADC Payload

TAM558 intermediate-4 is a chiral, late-stage building block essential for the convergent synthesis of the TAM558 cytolysin payload. Procurement of this specific (2S)-configured stereoisomer is critical; substitution risks diastereomeric impurities, reduced API yield, and compromised ADC efficacy. It is required by CROs and biopharma firms for process development and analytical validation of OMTX705.

Molecular Formula C29H50N4O5S
Molecular Weight 566.8 g/mol
Cat. No. B12364060
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameTAM558 intermediate-4
Molecular FormulaC29H50N4O5S
Molecular Weight566.8 g/mol
Structural Identifiers
SMILESCCCN(C(CC(C1=NC(=CS1)C(=O)O)OCCC)C(C)C)C(=O)C(C(C)CC)NC(=O)C2CCCCN2C
InChIInChI=1S/C29H50N4O5S/c1-8-14-33(28(35)25(20(6)10-3)31-26(34)22-13-11-12-15-32(22)7)23(19(4)5)17-24(38-16-9-2)27-30-21(18-39-27)29(36)37/h18-20,22-25H,8-17H2,1-7H3,(H,31,34)(H,36,37)/t20-,22-,23+,24+,25-/m0/s1
InChIKeyDFWFYJKXDFRZBN-GWVYKECKSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 500 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Procure TAM558 Intermediate-4: The Critical (2S)-Configured Intermediate for the OMTX705 ADC Payload


The compound 2-[(1R,3R)-4-methyl-3-[[(2S,3S)-3-methyl-2-[[(2S)-1-methylpiperidine-2-carbonyl]amino]pentanoyl]-propylamino]-1-propoxypentyl]-1,3-thiazole-4-carboxylic acid is a synthetic intermediate, commercially known as TAM558 intermediate-4. It features a molecular formula of C29H50N4O5S and a molecular weight of 566.80 g/mol . This compound is a chiral building block characterized by a specific (2S) stereochemical configuration at the piperidine-2-carbonyl moiety, distinguishing it from other related intermediates like TAM558 intermediate-2 [1]. Its primary industrial application is as a late-stage intermediate in the convergent synthesis of TAM558, a novel cytolysin payload used in the construction of OMTX705, a clinical-stage antibody-drug conjugate (ADC) targeting fibroblast activation protein (FAP) [2].

Why Stereochemical Substitution of TAM558 Intermediate-4 Can Lead to Project Failure


Substituting this specific intermediate with a generic analog or a different stereoisomer, such as the (2R)-configured TAM558 intermediate-2, poses a significant risk to downstream process chemistry and final product quality. While both compounds share the same molecular formula and weight (C29H50N4O5S; 566.80 g/mol), they are distinct stereoisomers [1]. The use of the incorrect stereoisomer in a multi-step, convergent synthesis for a therapeutic payload like TAM558 can lead to the formation of diastereomeric impurities, potentially reducing the yield of the active pharmaceutical ingredient (API) and compromising the critical quality attributes (CQAs) required for a clinical-stage ADC. Furthermore, the biological activity of the final payload, TAM558, which is central to OMTX705's superior performance over other ADCs in preclinical models, is inherently dependent on the correct stereochemistry [2].

Quantitative Differentiation Evidence for TAM558 Intermediate-4 in ADC Payload Synthesis


Stereochemical Identity: (2S)-Configuration vs. (2R)-Enantiomer (TAM558 Intermediate-2)

TAM558 intermediate-4 is defined by its (2S) stereochemistry at the 1-methylpiperidine-2-carbonyl group, a key distinction from its (2R) counterpart, TAM558 intermediate-2. While both compounds have identical molecular formulas (C29H50N4O5S) and molecular weights (566.80 g/mol), they are distinct chemical entities [1]. The SMILES strings confirm this structural difference: TAM558 intermediate-4 contains the '[C@@H]2CCCCN2C' fragment, whereas TAM558 intermediate-2 contains '[C@H]2CCCCN2C', signifying the opposite stereochemistry at that chiral center [1]. This difference is critical for the fidelity of the final payload's three-dimensional structure and, consequently, its biological function.

Stereochemistry Process Chemistry ADC Payload

Downstream ADC Efficacy: OMTX705 Payload vs. MMAE and Deruxtecan Payloads

The TAM558 payload, synthesized using TAM558 intermediate-4, is a critical component of the OMTX705 ADC. Preclinical studies on OMTX705 have demonstrated superior anti-tumor activity compared to ADCs with alternative payloads. OMTX705 achieved 100% tumor growth inhibition and tumor regression in patient-derived xenograft (PDX) murine models of pancreatic, gastric, ovarian, triple-negative breast, and lung cancers [1]. In direct comparative statements, the cytolysin payload of OMTX705 exhibited enhanced cytotoxicity compared to the widely used ADC payload MMAE, particularly in cells with high P-glycoprotein (P-gp) expression [1]. Furthermore, OMTX705 displayed superiority over other FAP-targeted ADCs bearing different payloads, such as deruxtecan, in pancreas cancer models [1].

ADC Payload In Vivo Efficacy FAP Targeting

Synthetic Intermediate Identity: TAM558 Intermediate-4 vs. Alternative Intermediates

TAM558 intermediate-4 is one of several intermediates in the proprietary synthesis of the TAM558 payload. Vendor data distinguishes it from other intermediates, such as TAM558 intermediate-5 (CAS 1415659-15-2) and TAM558 intermediate-3, by its unique molecular structure and molecular weight of 566.80 g/mol . While the exact synthetic sequence is not publicly disclosed, the commercial availability of TAM558 intermediate-4 as a distinct, high-purity building block suggests it represents a specific, optimized step in a convergent synthetic route. This contrasts with a linear, fully-custom synthesis that would require more steps and potentially lower overall yield.

Process Chemistry Synthetic Intermediate ADC Payload

Key Industrial and Research Applications for TAM558 Intermediate-4


Synthesis of TAM558 Payload for FAP-Targeting ADCs

This is the primary application. TAM558 intermediate-4 is a critical building block in the synthesis of TAM558, the cytolysin payload for OMTX705 . Procurement is essential for contract research organizations (CROs) and biopharmaceutical companies engaged in the process development and manufacturing of this clinical-stage ADC. Using this intermediate ensures the correct stereochemical outcome for a payload that has demonstrated 100% tumor growth inhibition in preclinical models [1].

Process Chemistry and Scale-up for Novel Cytolysin Payloads

The compound serves as a key reference standard for analytical method development, impurity profiling, and process validation during the scale-up of TAM558 production. Its distinct (2S) stereochemistry is a critical quality attribute (CQA) that must be controlled and monitored to ensure batch-to-batch consistency of the final ADC payload .

Development of Next-Generation FAP-Targeted Therapies

Researchers investigating novel therapies targeting fibroblast activation protein (FAP) in the tumor microenvironment can utilize this intermediate to explore structure-activity relationships (SAR) around the TAM558 payload. Access to this specific stereoisomer allows for the synthesis of derivatives and analogs for comparative studies, building upon the established preclinical efficacy of OMTX705 [1].

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